Egfr-IN-25 -

Egfr-IN-25

Catalog Number: EVT-12543189
CAS Number:
Molecular Formula: C34H43N9O2
Molecular Weight: 609.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Egfr-IN-25 belongs to a class of compounds known as tyrosine kinase inhibitors. These compounds specifically inhibit the tyrosine kinase activity of the epidermal growth factor receptor, which is implicated in various malignancies. The compound is synthesized through a series of chemical reactions that modify precursor molecules to achieve the desired inhibitory properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr-IN-25 involves multiple steps, typically including the formation of key intermediates through chemical reactions such as acylation and alkylation. A detailed synthesis method includes:

  1. Formation of Acyl Chlorides: By reacting specific amines with acid chlorides in a solvent like dichloromethane.
  2. Amide Bond Formation: The acyl chlorides are then reacted with amines to form amides, which are crucial for the activity of Egfr-IN-25.
  3. Purification: The final product is purified using techniques such as silica gel column chromatography to isolate the desired compound from unreacted materials and by-products.

The synthesis may require careful temperature control and the use of acid-binding agents to drive reactions to completion while minimizing side reactions .

Molecular Structure Analysis

Structure and Data

Egfr-IN-25 has a complex molecular structure characterized by a quinazoline core, which is common among many epidermal growth factor receptor inhibitors. The specific structural features include:

The molecular formula and weight, along with other structural data such as bond lengths and angles, are critical for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Egfr-IN-25 undergoes several chemical reactions during its synthesis:

  1. Acylation Reactions: These involve adding acyl groups to amine precursors, forming amides.
  2. Nucleophilic Substitution: In some synthetic pathways, nucleophiles can replace halogen atoms in aryl halides, leading to more complex structures.
  3. Rearrangements: Certain steps may involve rearrangements that optimize the electronic properties of the molecule for better receptor binding.

The reaction conditions—such as temperature, solvent choice, and catalysts—are crucial in determining yield and purity .

Mechanism of Action

Process and Data

Egfr-IN-25 exerts its therapeutic effects by binding to the extracellular domain of the epidermal growth factor receptor. This binding inhibits the receptor's autophosphorylation and downstream signaling pathways that promote cell proliferation and survival. Key points in this mechanism include:

  • Inhibition of Tyrosine Kinase Activity: By blocking ATP binding sites on the receptor.
  • Prevention of Dimerization: Inhibitors prevent receptor dimerization, crucial for activation.
  • Impact on Cellular Signaling: This leads to reduced activation of pathways such as MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase), ultimately resulting in decreased tumor growth.

Data from clinical studies indicate that compounds like Egfr-IN-25 can lead to significant tumor regression in patients with specific EGFR mutations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr-IN-25 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or heat.

These properties influence its formulation into pharmaceutical preparations and its delivery methods .

Applications

Scientific Uses

Egfr-IN-25 is primarily used in cancer research and therapy due to its ability to inhibit epidermal growth factor receptor signaling. Key applications include:

  • Cancer Treatment: Particularly effective against non-small-cell lung cancer with specific EGFR mutations.
  • Research Tool: Used in laboratory studies to elucidate EGFR signaling pathways and resistance mechanisms in cancer cells.
  • Combination Therapies: Often studied in combination with other therapies to enhance efficacy against resistant cancer phenotypes.

The ongoing research into Egfr-IN-25 continues to reveal its potential in personalized medicine approaches for treating cancers driven by epidermal growth factor receptor dysregulation .

Properties

Product Name

Egfr-IN-25

IUPAC Name

6-(1H-indol-4-yl)-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide

Molecular Formula

C34H43N9O2

Molecular Weight

609.8 g/mol

InChI

InChI=1S/C34H43N9O2/c1-41-17-19-43(20-18-41)26-10-15-42(16-11-26)25-7-5-23(6-8-25)37-34-31(32(35)44)39-30(28-3-2-4-29-27(28)9-14-36-29)33(40-34)38-24-12-21-45-22-13-24/h2-9,14,24,26,36H,10-13,15-22H2,1H3,(H2,35,44)(H2,37,38,40)

InChI Key

ZNERTSDRRJRWIJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)NC4=NC(=C(N=C4C(=O)N)C5=C6C=CNC6=CC=C5)NC7CCOCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.